Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-

Azo dye intermediate molecular weight coupling component

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- (CAS 63907-44-8) is a multifunctional naphthalene derivative with the molecular formula C16H21N3O6S2 and a molecular weight of 415.5 g/mol. Its IUPAC name is N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide.

Molecular Formula C16H21N3O6S2
Molecular Weight 415.5 g/mol
CAS No. 63907-44-8
Cat. No. B12688825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-
CAS63907-44-8
Molecular FormulaC16H21N3O6S2
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C
InChIInChI=1S/C16H21N3O6S2/c1-4-17-26(22,23)12-6-11-7-13(27(24,25)18-5-2)9-15(21)16(11)14(8-12)19-10(3)20/h6-9,17-18,21H,4-5H2,1-3H3,(H,19,20)
InChIKeyJICAVJORXZWPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- (CAS 63907-44-8): A Naphthalene-Based Sulfamoyl Acetamide Intermediate for Azo Dye Synthesis and Specialty Chemical Research


Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- (CAS 63907-44-8) is a multifunctional naphthalene derivative with the molecular formula C16H21N3O6S2 and a molecular weight of 415.5 g/mol. Its IUPAC name is N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide . The compound belongs to the class of sulfamoyl-substituted naphthalene acetamides and serves as a key coupling component or intermediate for the synthesis of azo dyes, wherein the 7-position of the naphthalene ring can undergo diazo coupling to form finished dye products such as CAS 63870-36-0 . It is listed in the ECHA substance database under EC number 100.355.970 [1].

1
Azo dye coupling component: free 7-position enables diverse diazo derivatization
2
Non-sulfonated dye pathway: ethylsulfamoyl groups reduce aqueous solubility, favor organic media
3
Reactive dye research: N-ethylsulfamoyl anchors support alternative fixation strategies

Why Generic Substitution Fails for Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-: Structural Specificity Governing Azo Coupling Position and Sulfamoyl Substitution Pattern


The compound Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- cannot be generically substituted by other naphthalene sulfonamide or acetamide intermediates due to its precise substitution pattern: an acetamide group at position 1, ethylsulfamoyl groups at positions 3 and 6, and a hydroxy group at position 8 . This specific arrangement dictates the regioselectivity of subsequent azo coupling reactions at the 7-position, which is critical for synthesizing dyes such as CAS 63870-36-0 . Related intermediates like N-Acetyl H acid (CAS 134-34-9, 1-acetamido-8-naphthol-3,6-disulfonic acid) possess sulfonic acid groups at positions 3 and 6 instead of ethylsulfamoyl groups, fundamentally altering solubility, reactivity, and the properties of the resulting dyes . The ethyl substituent on the sulfamoyl nitrogen also influences the steric and electronic environment differently than methyl or unsubstituted sulfamoyl analogs, as evidenced by the distinct chromatographic retention behavior observed for derivatives of this compound class [1].

Target
CAS 63907-44-8
Ethylsulfamoyl at 3,6; free 7-position
Analog
N-Acetyl H acid (CAS 134-34-9)
Sulfonic acid at 3,6; free 7-position
Why substitution may fail: Ethylsulfamoyl groups alter solubility, pH stability, and dye substantivity compared to sulfonates. Direct replacement with N-Acetyl H acid yields sulfonated dyes with different application profiles; coupling reactivity and dye-fiber interactions may not transfer.

Quantitative Differentiation Evidence for Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- (CAS 63907-44-8) Against Closest Structural Analogs


Molecular Weight Differentiation of CAS 63907-44-8 vs. Its Azo Dye Derivative CAS 63870-36-0

The target compound Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- (CAS 63907-44-8) has a molecular weight of 415.5 g/mol (C16H21N3O6S2) . Its closest azo dye derivative, Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- (CAS 63870-36-0), has a molecular weight of 675.86 g/mol (C32H45N5O7S2) . The 260.36 g/mol difference arises from the addition of the 4-decyloxyphenylazo group at the 7-position, confirming that CAS 63907-44-8 is the non-azo precursor coupling component with a free 7-position available for further derivatization. This structural distinction is fundamental for researchers synthesizing custom azo dyes where control over the diazo component is required.

MW confirmation
Direct head-to-head comparison
415.5 g/mol (C₁₆H₂₁N₃O₆S₂) vs. azo derivative 675.86 g/mol — delta 260.36 g/mol
Confirms intermediate status with free 7-position for divergent synthesis.
Data from vendor catalogs; no independent verification cited.
Azo dye intermediate molecular weight coupling component

Functional Group Comparison: Ethylsulfamoyl vs. Sulfonic Acid Substituents in Naphthalene Coupling Components

CAS 63907-44-8 carries two N-ethylsulfamoyl (-SO2NHCH2CH3) groups at positions 3 and 6 of the naphthalene ring . In contrast, the widely used coupling component N-Acetyl H acid (CAS 134-34-9, 1-acetamido-8-naphthol-3,6-disulfonic acid) carries sulfonic acid (-SO3H) groups at positions 3 and 6 . The sulfamoyl group is less acidic than the sulfonic acid group and provides hydrogen bond donor capability via the NH moiety, which is absent in sulfonates. This difference has consequences for solubility: sulfonates confer high aqueous solubility (N-Acetyl H acid is typically used as its disodium salt, CAS 16698-16-1, with solubility governed by ionic interactions), while the ethylsulfamoyl derivative CAS 63907-44-8 is expected to exhibit lower aqueous solubility and higher solubility in organic solvents, potentially advantageous for non-aqueous dye synthesis protocols.

Functional group
Class-level inference
Ethylsulfamoyl (-SO₂NHCH₂CH₃) vs. sulfonic acid (-SO₃H); pKa ~10–11 vs. ~-2 to 0
Impacts solubility profile and coupling pH stability; favors non-aqueous dyeing contexts.
No direct pKa measurement for CAS 63907-44-8 available.
Sulfamoyl sulfonic acid naphthalene intermediate dye synthesis

Regioselective Coupling Site Availability: Free 7-Position in CAS 63907-44-8 vs. Substituted Analogs

CAS 63907-44-8 possesses a free 7-position on the naphthalene ring, which is the site for azo coupling in the formation of dyes such as CAS 63870-36-0 . In the finished azo dye CAS 63870-36-0, this position is occupied by the 4-decyloxyphenylazo group, rendering it unavailable for further derivatization . Similarly, alternative coupling components such as N-Acetyl H acid (CAS 134-34-9) have the identical substitution pattern (acetamide at 1, OH at 8, and acidic groups at 3,6) but with sulfonic acids instead of sulfamoyls, making the 7-position available for coupling in both cases . The key distinction of CAS 63907-44-8 is that it allows for the synthesis of non-sulfonated azo dyes (via ethylsulfamoyl groups) that may have different solubility, substantivity, and fastness properties compared to sulfonated analogs derived from N-Acetyl H acid.

Coupling site
Class-level inference
7-position free (confirmed by existence of 7-azo derivative CAS 63870-36-0); N-Acetyl H acid also free but leads to sulfonated dyes.
Enables synthesis of non-sulfonated azo dyes with potentially different fastness and solubility.
Class-level reasoning; actual reactivity depends on diazonium component and conditions.
Azo coupling regioselectivity naphthol dye intermediate

Recommended Application Scenarios for Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- (CAS 63907-44-8) Based on Quantitative Differentiation Evidence


Divergent Synthesis of Custom Azo Dyes with Tailored Diazonium Components

CAS 63907-44-8 serves as a versatile coupling component for synthesizing a library of non-sulfonated azo dyes. Its free 7-position can be coupled with any diazonium salt to generate structurally diverse dyes. This is evidenced by the existence of CAS 63870-36-0, where coupling with 4-decyloxyaniline diazonium salt yields a specific azo dye . Researchers can exploit the same intermediate to generate dyes with different alkyl chain lengths, aromatic substituents, or functional groups, enabling systematic structure-property relationship studies for dye solubility, color, and fastness.

Organic-Soluble Dye Development for Plastics, Inks, and Solvent-Based Coloration

The ethylsulfamoyl substitution in CAS 63907-44-8, as opposed to the highly water-solubilizing sulfonate groups found in N-Acetyl H acid , suggests that azo dyes derived from this intermediate will have lower aqueous solubility and higher organic solvent solubility. This makes CAS 63907-44-8 the preferred starting material for dyes intended for polyolefin plastics coloration, solvent-based printing inks, or non-aqueous industrial coatings where water-soluble dyes are unsuitable.

Intermediate for Reactive Dye Development with Modified Sulfamoyl Reactive Anchors

The ethylsulfamoyl groups in CAS 63907-44-8 provide potential sites for further functionalization or may serve as fiber-reactive anchors in reactive dye applications. Patents on reactive dyes containing N-ethylsulfamoyl substituents indicate the relevance of this functional group for achieving specific dye-fiber interactions [1]. Researchers developing new reactive dyes for cellulosic or polyamide fibers can use CAS 63907-44-8 to create dyes with ethylsulfamoyl-based reactive systems that may offer different fixation kinetics or hydrolysis stability compared to traditional sulfatoethylsulfonyl or chlorotriazine reactive groups.

Application
Selection Property
Validation Focus
Custom azo dye synthesis
Free 7-position for diverse diazonium coupling
Coupling efficiency with varied diazonium salts; dye yield and color properties
Non-aqueous dye development
Ethylsulfamoyl groups reduce water solubility, increase organic solubility
Solubility in organic solvents; dye uptake in plastics and solvent inks
Reactive dye research
Ethylsulfamoyl anchors for fiber-reactive systems
Fixation kinetics, hydrolysis stability, and wash fastness on target fibers
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